molecular formula C15H14N4O2 B14923229 methyl 1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B14923229
M. Wt: 282.30 g/mol
InChI Key: UHJDZZNSHKTPFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1 and 3, a pyridin-3-yl group at position 6, and a methyl ester at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-5-phenylpyrazole with suitable reagents can yield the desired pyrazolo[3,4-b]pyridine scaffold . The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium acetate at low temperatures (0–5°C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

The applications of methyl 1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate are primarily in the field of pharmaceutical chemistry, specifically in the development of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists .

1H-Pyrazolo-[3,4-b]pyridine Derivatives as PPARα Agonists
Discovery and Development
1H-pyrazolo-[3,4-b]pyridine derivatives represent a novel structural class of PPARα agonists, distinct from well-known fibrates . These derivatives have demonstrated strong activation of PPARα in screening assays . Studies have shown that these compounds can achieve similar levels of transcriptional activation as fenofibrate, a common PPARα agonist, but at lower concentrations . This suggests that 1H-pyrazolo-[3,4-b]pyridine derivatives may have more potent hypolipidemic effects in vivo with reduced toxicities .

Structural Basis for PPARα Activation
The structural basis for the agonistic behavior of 1H-pyrazolo-[3,4-b]pyridine derivatives involves a unique binding mode within the ligand-binding pocket (LBP) of PPARα . Crystal structures of PPARα-LBD complexes with these derivatives reveal that the carboxylic group interacts with helix 12 (H12) in a similar manner to fibrates, supporting the well-known mechanism of agonism via the activation function-2 (AF-2) region . Additionally, the phenyl side chain of these compounds occupies a small cavity between Ile272 and Ile354, a region rarely accessed by fibrates .

Selectivity and Activity
1H-pyrazolo-[3,4-b]pyridine derivatives exhibit α-subtype selectivity for PPAR, which is attributed to interactions within the unique cavity in the LBP . The shape complementarity in this cavity is essential for the activity of these derivatives . The steric bulkiness of substituents on the 1H-pyrazolo-[3,4-b]pyridine ring, the position of the hydrophobic tail, and the distance between the hydrophobic tail and the acidic head are critical for PPARα agonistic activity .

Potential Therapeutic Applications
Due to their selective activation of PPARα and distinct structural features, 1H-pyrazolo-[3,4-b]pyridine derivatives are promising lead compounds for treating dyslipidemia . These compounds may offer improved efficacy and reduced risk compared to existing fibrate-class drugs . One representative compound has been shown to be as effective as fenofibrate in reducing elevated plasma triglyceride levels in a high-fructose-fed rat model .

Mechanism of Action

The mechanism of action of methyl 1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The closest structural analog identified in the evidence is methyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 832746-71-1). Key differences and inferred properties are outlined below:

Property Target Compound (Methyl 1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate) Analog (Methyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate)
Molecular Formula C15H14N4O2* C11H13N3O2
Molecular Weight ~282.30* 219.24
Substituents 1,3-dimethyl; 6-(pyridin-3-yl); 4-carboxylate 1,3,6-trimethyl; 4-carboxylate
XlogP (Lipophilicity) Estimated ~1.0–1.2* 1.5
Topological Polar Surface Area ~80–85 Ų* 57 Ų
Hydrogen Bond Acceptors 6* 4
Key Structural Impact Pyridin-3-yl substitution enhances polarity and hydrogen-bonding capacity Methyl group at position 6 increases hydrophobicity

* Estimated based on structural differences and computational modeling.

Key Observations:

Polarity and Solubility : The pyridin-3-yl group in the target compound introduces an additional nitrogen atom and aromatic ring, increasing polarity and reducing lipophilicity (lower XlogP) compared to the trimethyl analog. This substitution likely improves aqueous solubility .

Stereoelectronic Effects : The bulkier pyridin-3-yl group may sterically hinder rotation of the methyl ester group, altering conformational flexibility and binding kinetics.

Limitations

  • Experimental data for the target compound (e.g., NMR, XlogP) are absent in the provided evidence.
  • Comparisons rely on theoretical calculations and extrapolation from structural analogs.

Biological Activity

Methyl 1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the class of pyrazolo[3,4-b]pyridines, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The structural formula of this compound is characterized by a pyrazolo ring fused to a pyridine moiety. This unique structure contributes to its biological properties. The compound can be represented as follows:

C13H13N3O2\text{C}_{13}\text{H}_{13}\text{N}_3\text{O}_2

1. PPAR Agonism

Research indicates that derivatives of pyrazolo[3,4-b]pyridine, including the target compound, exhibit agonistic activity towards human peroxisome proliferator-activated receptor alpha (hPPARα). This receptor plays a crucial role in lipid metabolism and glucose homeostasis. A study demonstrated that certain derivatives effectively reduced plasma triglyceride levels in high-fructose-fed rat models, suggesting potential applications in treating metabolic disorders .

2. Kinase Inhibition

Pyrazolo[3,4-b]pyridine derivatives have been extensively studied as inhibitors of various kinases, particularly tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation. Compounds derived from this scaffold have shown promising activity against TRKA . The SAR studies reveal that modifications at specific positions on the pyrazolo ring can enhance inhibitory potency against these kinases .

3. Anti-inflammatory Properties

Some pyrazolo[3,4-b]pyridine derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. In vitro assays have shown that certain analogs significantly suppress COX activity, indicating their potential as anti-inflammatory agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings from SAR studies include:

  • Substituent Effects : The presence and position of substituents on the pyrazolo ring significantly influence biological activity. For instance, bulky substituents at specific positions can enhance receptor binding affinity and selectivity .
  • Lipophilicity and Basicity : The lipophilicity (logP) and basicity (pKa) of compounds are crucial for their pharmacokinetic profiles. Variations in these properties can affect the binding to target proteins such as hERG channels, which are important for cardiac safety .

Case Studies

Several studies have explored the biological activities of this compound and its analogs:

StudyActivity AssessedFindings
PPARα AgonismEffective in reducing triglycerides in rat models
Kinase InhibitionPotent against TRKA with specific structural modifications
Anti-inflammatorySignificant inhibition of COX enzymes

Q & A

Q. What are the key challenges in synthesizing methyl 1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, and how can reaction conditions be optimized?

Answer:
Synthesis of this compound involves multi-step reactions, including cyclization, substitution, and esterification. Key challenges include regioselectivity in pyrazolo[3,4-b]pyridine core formation and minimizing byproducts during pyridinyl group introduction. Evidence from similar derivatives suggests:

  • Cyclization: Use of chlorinating agents (e.g., POCl₃) under reflux (110–120°C) to form the pyrazolo[3,4-b]pyridine scaffold .
  • Substitution: Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for introducing the pyridin-3-yl group, requiring anhydrous conditions and inert atmosphere .
  • Esterification: Methylation via DCC/DMAP-mediated coupling or direct esterification with methyl iodide in DMF .

Optimization Tips:

  • Monitor reaction progress via TLC or HPLC to adjust reaction times.
  • Purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (acetone/water) .

Q. How can structural ambiguities in the compound be resolved using spectroscopic and crystallographic methods?

Answer:
Ambiguities in regiochemistry or substituent positioning can arise due to the compound’s fused heterocyclic system. A combined approach is recommended:

  • NMR Analysis:
    • Use 2D NMR (¹H-¹³C HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between methyl protons (δ 2.5–3.0 ppm) and carbonyl carbons (δ 165–170 ppm) validate ester group placement .
  • X-ray Crystallography:
    • Employ SHELX programs for structure refinement. Single-crystal X-ray diffraction can resolve bond lengths/angles and confirm hydrogen-bonding patterns critical for stability .

Case Study:
In a related pyrazolo[3,4-b]pyridine derivative, conflicting NOESY data were resolved by X-ray analysis, revealing unexpected π-stacking interactions .

Q. What methodologies are recommended for analyzing the compound’s purity and stability under storage conditions?

Answer:
Purity Assessment:

  • HPLC: Use a C18 column (mobile phase: acetonitrile/0.1% TFA in water) with UV detection at 254 nm. Purity thresholds >95% are typical for research-grade material .
  • Elemental Analysis: Match experimental C/H/N values to theoretical calculations (e.g., C: 60.12%, H: 4.55%, N: 19.71%) .

Stability Testing:

  • Store under argon at –20°C to prevent ester hydrolysis.
  • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for decomposition products (e.g., free carboxylic acid) .

Q. How can researchers address conflicting spectral data during characterization?

Answer:
Conflicts in NMR or IR data often arise from tautomerism, polymorphism, or residual solvents. Strategies include:

  • Tautomer Identification: Compare experimental IR carbonyl stretches (e.g., 1715 cm⁻¹ for ester vs. 1680 cm⁻¹ for amide) with DFT-calculated vibrational spectra .
  • Polymorph Screening: Perform solvent-mediated crystallization trials (e.g., ethanol vs. DCM) and analyze via PXRD to identify dominant forms .
  • Residual Solvent Analysis: Use GC-MS to detect traces of DMF or THF, which may shift NMR peaks .

Example:
A pyrazolo[3,4-b]pyridine analog showed δ 7.8 ppm (pyridinyl H) shifts due to DMSO-d₆ contamination; switching to CDCl₃ resolved the issue .

Q. What advanced computational tools can predict the compound’s biological activity and binding modes?

Answer:
While direct evidence is limited, analogs like BAY 41-2272 (a soluble guanylate cyclase stimulator) suggest potential pharmacological relevance. Computational approaches include:

  • Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., kinase domains). Parameterize the pyridinyl group as a hydrogen-bond acceptor .
  • QSAR Modeling: Train models on pyrazolo[3,4-b]pyridine derivatives with known IC₅₀ values to predict cytotoxicity or enzyme inhibition .
  • MD Simulations: Simulate binding stability in explicit solvent (e.g., TIP3P water) using GROMACS .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

Answer:
Scale-up challenges include exothermic reactions and purification bottlenecks. Recommendations:

  • Reaction Engineering: Use flow chemistry for Pd-catalyzed steps to improve heat dissipation and reproducibility .
  • Workflow Table:
StepScale (mg to g)Yield (%)Purity (%)Key Parameters
Cyclization100 → 500075 → 6895 → 92Reflux time: 6→8 hr
Coupling200 → 1000080 → 7297 → 94Pd(PPh₃)₄: 5 mol%
Methylation150 → 750085 → 7896 → 90MeI: 1.2 eq, 0°C

Purification: Replace column chromatography with centrifugal partition chromatography (CPC) for gram-scale batches .

Q. How can hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical properties?

Answer:
Hydrogen bonds (H-bonds) dictate solubility, melting point, and stability. For this compound:

  • Graph Set Analysis: Use Etter’s methodology to classify H-bonds (e.g., D(2) motifs between pyridinyl N and ester carbonyl O) .
  • Impact on Solubility: Strong H-bonding networks reduce aqueous solubility; co-crystallization with succinic acid improves bioavailability .

Case Study:
A related compound exhibited a 30°C higher melting point due to a dense H-bond network vs. a polymorph with weaker interactions .

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

methyl 1,3-dimethyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C15H14N4O2/c1-9-13-11(15(20)21-3)7-12(10-5-4-6-16-8-10)17-14(13)19(2)18-9/h4-8H,1-3H3

InChI Key

UHJDZZNSHKTPFC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CN=CC=C3)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.